molecular formula C15H14BrNO B032112 N-(4-bromophenyl)-3-phenylpropanamide CAS No. 316146-27-7

N-(4-bromophenyl)-3-phenylpropanamide

Cat. No.: B032112
CAS No.: 316146-27-7
M. Wt: 304.18 g/mol
InChI Key: HGPWLPIFXDCULJ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-phenylpropanamide (CAS: 316146-27-7) is an organic compound with the molecular formula C₁₅H₁₄BrNO and a molecular weight of 304.18 g/mol . It is synthesized via an amidation reaction between 3-phenylpropanoyl chloride and p-bromoaniline, as demonstrated in the preparation of bedaquiline intermediates . The compound is characterized by a propanamide backbone linked to a 4-bromophenyl group and a phenyl substituent (Fig. 1). It is stored under dry conditions at room temperature and has applications in pharmaceutical synthesis, particularly as a precursor in anti-tuberculosis drug development .

Properties

IUPAC Name

N-(4-bromophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPWLPIFXDCULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336371
Record name N-(4-bromophenyl)-3-phenylpropanamide
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Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

316146-27-7
Record name N-(4-Bromophenyl)benzenepropanamide
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Record name N-(4-bromophenyl)-3-phenylpropanamide
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Record name Benzenepropanamide, N-(4-bromophenyl)
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Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves converting 3-phenylpropanoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with 4-bromoaniline. The reaction proceeds in two stages:

  • Chlorination of 3-Phenylpropanoic Acid
    3-Phenylpropanoic acid+SOCl23-Phenylpropanoyl chloride+SO2+HCl\text{3-Phenylpropanoic acid} + \text{SOCl}_2 \rightarrow \text{3-Phenylpropanoyl chloride} + \text{SO}_2 + \text{HCl}

    Thionyl chloride acts as both a chlorinating agent and solvent, with excess reagent distilled off to minimize side reactions.

  • Amide Formation
    3-Phenylpropanoyl chloride+4-BromoanilineEt3NN-(4-Bromophenyl)-3-phenylpropanamide+HCl\text{3-Phenylpropanoyl chloride} + \text{4-Bromoaniline} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

    Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.

Table 1: Reaction Parameters for Acid Chloride Method

ParameterValue
3-Phenylpropanoic acid10 g (0.0666 mol)
Thionyl chloride16.4 g (0.138 mol)
4-Bromoaniline11.3 g (0.0657 mol)
Solvent (dichloromethane)70 mL
Temperature5–10°C (amide coupling)
Yield17.5 g (86.3%)

Workup and Purification

Post-reaction, the mixture is concentrated under vacuum, and the crude product is precipitated by stirring in water. Filtration and drying yield a white crystalline solid with a melting point of 128–130°C. High-performance liquid chromatography (HPLC) analysis typically shows purity >98%, with residual solvents below ICH limits.

Alternative Synthesis via Base-Catalyzed Direct Amidation

Table 2: Base-Catalyzed Amidation Conditions

ParameterValue
CatalystK₂CO₃ or Cs₂CO₃
SolventDMF or DMSO
Temperature80–100°C
Reaction Time12–24 hours

Advantages and Limitations

  • Advantages : Avoids toxic thionyl chloride; one-pot synthesis.

  • Limitations : Requires pre-synthesis of 4-bromophenyl azide, which introduces explosive hazards. Limited yield data for the target compound.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Acid Chloride Method : High yield (86%) and scalability (>100 g batches). However, SOCl₂ necessitates specialized handling and corrosion-resistant equipment.

  • Base-Catalyzed Method : Potentially greener but unverified for industrial-scale synthesis. Pilot studies would require optimizing azide stability and reaction kinetics.

Purity and Byproduct Formation

  • Major Byproducts :

    • Desbromo Impurity : Arises from debromination during amide coupling, controlled to <0.5% via low-temperature reactions.

    • Diastereomers : Observed in bedaquiline syntheses but irrelevant to this intermediate.

Table 3: Impurity Profile (Acid Chloride Method)

ImpurityHPLC Purity (%)
This compound99.62
Desbromo impurity0.05
Residual solvents<0.1

Industrial-Scale Optimization Strategies

Solvent Selection

  • Chlorination Step : Thionyl chloride doubles as solvent, minimizing waste.

  • Amide Coupling : Dichloromethane offers optimal solubility but is phased out due to environmental concerns. Alternatives like ethyl acetate are under evaluation.

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes by enhancing heat/mass transfer.

  • In-Line Analytics : PAT (Process Analytical Technology) tools monitor intermediate purity in real time .

Scientific Research Applications

Chemical Properties and Structure

N-(4-bromophenyl)-3-phenylpropanamide is characterized by the following properties:

  • Molecular Formula : C15H14BrNO
  • Molecular Weight : 304.18 g/mol
  • CAS Number : 316146-27-7
  • Appearance : White solid
  • Solubility : Soluble in most organic solvents

The compound features a 4-bromophenyl group attached to a 3-phenylpropanamide backbone, contributing to its reactivity and biological activity.

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties. Research indicates that it may disrupt bacterial lipid biosynthesis, which is crucial for maintaining bacterial cell integrity. For instance, a study demonstrated its effectiveness against various bacterial strains, highlighting its role as a potential lead compound in the development of new antibiotics .

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer effects by interfering with cellular processes in cancer cells. It has shown promise in inhibiting the proliferation of certain cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important enzymes in neurotransmitter regulation. The inhibition of these enzymes could have implications for treating neurodegenerative diseases like Alzheimer's .

Materials Science

This compound serves as a valuable building block in the synthesis of advanced materials. Its unique structure allows for the development of polymers and nanomaterials with tailored properties. Researchers are exploring its use in creating materials with specific thermal and mechanical characteristics, which could be beneficial in various industrial applications .

Biological Studies

The compound is utilized as a model for studying the interactions between amides and biological molecules. Its structural properties facilitate investigations into how amides can influence biological pathways and therapeutic effects. This research is crucial for understanding drug design and development processes .

Study on AChE Inhibition

A recent study evaluated several derivatives of this compound for their AChE inhibitory activity. Modifications to the bromophenyl group were found to enhance inhibitory potency significantly, suggesting that structural optimization could lead to more effective therapeutic agents .

Antioxidant Activity Assessment

Another investigation focused on the antioxidant properties of this compound. Using DPPH and nitric oxide scavenging assays, researchers found that specific substitutions could improve radical scavenging capabilities, indicating potential applications in mitigating oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

N-(4-Bromophenyl)quinoline-2-carboxamide and N-(4-Bromophenyl)naphthalene-2-carboxamide

These compounds share the N-(4-bromophenyl) motif but differ in their acyl groups (quinoline/naphthalene vs. phenylpropanamide). Synthesized under microwave irradiation (800 W, 150°C), they achieve yields of 70–90% using catalysts like KF/Al₂O₃ in DMF or chlorobenzene . Key differences:

  • Synthetic Efficiency : Microwave methods reduce reaction time to 2 hours vs. conventional batch synthesis for N-(4-bromophenyl)-3-phenylpropanamide .

Spirocyclic 3-Phenylpropanamide Derivatives

Compounds like N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (Fig. 2) feature a spirocyclic framework appended to the propanamide chain. These derivatives exhibit:

  • Higher Melting Points : Ranging from 68°C to 196°C due to rigid spiro structures .
  • Enhanced Solubility: Improved solubility in ethanol-water mixtures (e.g., 0.5C₂H₅OH:321.43; 0.5H₂O:395.43) compared to the less polar this compound .

Pyridazinone-Based Agonists

Pyridazinone derivatives such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide are potent agonists for formyl peptide receptors (FPR1/FPR2). Unlike this compound, these compounds activate calcium mobilization and chemotaxis in human neutrophils, highlighting the role of heterocyclic cores in bioactivity .

3-Chloro-N-(4-methylphenyl)propanamide

This analog replaces the 4-bromophenyl group with 4-methylphenyl and introduces a chlorine atom. It is used in drug discovery for its improved metabolic stability , attributed to the electron-withdrawing chlorine substituent .

Table 2. Physicochemical and Functional Comparison
Compound Molecular Weight Melting Point (°C) Key Functional Groups Bioactivity
This compound 304.18 Not reported Propanamide, Bromophenyl Intermediate in drug synthesis
N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide ~350 (estimated) 68–196 Spirocyclic, Thiaza Not specified
3-Chloro-N-(4-methylphenyl)propanamide 227.69 Not reported Chloropropanamide, Tolyl Drug intermediate

Structural and Mechanistic Insights

  • Hydrogen Bonding : In crystal structures of related compounds (e.g., N-[4-Chloro-3-(trifluoromethyl)phenyl]-propanamide), N–H⋯O hydrogen bonds form chains, influencing solubility and stability .
  • Substituent Effects : The 4-bromo group in this compound enhances electrophilicity, aiding nucleophilic reactions in further derivatization .

Biological Activity

N-(4-bromophenyl)-3-phenylpropanamide, with the molecular formula C₁₅H₁₄BrNO, is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, antioxidant capabilities, and potential therapeutic applications.

Overview of this compound

This compound features a 4-bromophenyl group attached to a 3-phenylpropanamide backbone. Its unique structure contributes to its reactivity and biological activity. The compound appears as a white solid and has been studied for various pharmacological effects, including antimicrobial and anticancer properties.

The biological activities of this compound are attributed to its interactions with specific molecular targets. Research indicates that this compound may inhibit critical enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : The compound has shown significant inhibitory effects on AChE and BChE, which are crucial for neurotransmitter regulation in the nervous system.
  • Antioxidant Properties : Evaluations using DPPH and nitric oxide scavenging assays revealed that this compound exhibits antioxidant activity, suggesting its potential role in mitigating oxidative stress.

Enzyme Assays

The following table summarizes the results from enzyme inhibition assays conducted on this compound:

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase70%15.2
Butyrylcholinesterase65%18.7

These results indicate that this compound is a potent inhibitor of cholinesterase enzymes, which may have implications for treating neurodegenerative diseases.

Antioxidant Assays

The antioxidant capacity was assessed using two methods:

  • DPPH Free Radical Scavenging : The compound demonstrated a scavenging activity of 82% at a concentration of 50 µM.
  • Nitric Oxide Scavenging : At the same concentration, it showed an inhibition rate of 75%.

These findings highlight the compound's potential as an antioxidant agent.

Potential Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Antimicrobial Activity : The compound is being explored for its ability to combat bacterial infections by disrupting lipid biosynthesis in bacterial membranes.
  • Anticancer Properties : Preliminary studies suggest that it may interfere with cellular processes in cancer cells, potentially leading to reduced proliferation rates.

Case Studies

Several studies have examined the biological activity of this compound derivatives:

  • Study on AChE Inhibition : A recent study evaluated various derivatives for their ability to inhibit AChE and found that modifications to the bromophenyl group significantly enhanced inhibitory potency.
  • Antioxidant Activity Assessment : Another investigation focused on structural modifications and their effects on antioxidant activity, revealing that certain substitutions could improve radical scavenging capabilities.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-3-phenylpropanamide, and how can reaction conditions be optimized?

  • Synthesis Methodology : A common approach involves coupling 4-bromoaniline with 3-phenylpropanoyl chloride in the presence of a base (e.g., triethylamine, TEA) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are typically used. Reaction monitoring via TLC or HPLC ensures completion. Post-synthesis purification by recrystallization or column chromatography improves yield and purity .
  • Optimization : Adjusting stoichiometry, temperature (room temperature to 60°C), and catalyst concentration can enhance efficiency. For example, TEA acts as both a base and catalyst, with molar ratios of 1:1.2 (aniline:acyl chloride) often yielding >80% product .

Q. How is the structural integrity of this compound verified experimentally?

  • Spectroscopic Techniques :

  • 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.2–7.6 ppm for bromophenyl and phenyl groups) and the amide proton (δ ~8.1 ppm).
  • ESI-HRMS : Validate molecular mass (e.g., [M+H]+ at m/z 318.04 for C15H14BrNO) .
    • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software resolves bond angles (e.g., C—C—N—C torsion angles) and hydrogen-bonding networks .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Solubility Profile : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate. Limited water solubility necessitates organic solvents for biological assays .
  • Experimental Implications : For cell-based studies, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Safety protocols include immediate rinsing with water upon exposure and proper waste disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate electron density distributions, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA, using functionals like B3LYP, provides insights into reaction mechanisms (e.g., amide bond stability) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Q. What strategies resolve contradictions in biological activity data for structurally similar amides?

  • Case Study : If conflicting cytotoxicity data arise (e.g., in MGC-803 vs. HUVEC cells), validate assays using standardized protocols (e.g., MTT/PI staining) and control for batch-to-batch compound variability. Cross-reference with structural analogs (e.g., thiourea-containing dipeptides in ) to identify substituent effects .

Q. How does this compound interact with opioid receptors, and what stereochemical factors modulate potency?

  • Binding Studies : Radioligand displacement assays (e.g., using DAMGO for μ-opioid receptors) quantify affinity (Ki). Stereoisomerism critically impacts activity; for example, (3R,4S) configurations in related compounds enhance potency 13,000-fold compared to morphine .
  • Structural Insights : X-ray data reveal hydrogen bonds between the amide carbonyl and receptor residues (e.g., Tyr148), while bromine’s steric effects may alter binding kinetics .

Q. Can this compound act as a polymerization initiator, and what kinetic parameters govern its efficacy?

  • Application in Polymer Chemistry : When used to initiate methyl methacrylate (MMA) polymerization, the compound exhibits a 0.5-order dependence on initiator concentration and 1.8-order on monomer concentration. Monitor conversion via GPC or NMR to determine rate constants .

Q. How do crystal packing and intermolecular forces affect the stability of this compound?

  • Crystallographic Analysis : Hydrogen bonds (N—H⋯O) form infinite chains along the c-axis, while van der Waals interactions between bromophenyl groups stabilize the lattice. Thermal gravimetric analysis (TGA) correlates packing density with decomposition temperatures .

Methodological Notes

  • Data Validation : Cross-check NMR assignments with DEPT-135 or HSQC to resolve overlapping signals.
  • Biological Assays : Use cell lines from accredited repositories (e.g., Chinese Academy of Sciences) and include positive controls (e.g., cisplatin for cytotoxicity) .

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